molecular formula C13H9ClN2O2S B12281930 1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine

1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12281930
M. Wt: 292.74 g/mol
InChI Key: VETVCBWSBAPGJM-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core substituted with a benzenesulfonyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine typically involves the coupling of benzenesulfonyl chloride with a suitable pyrrolo[3,2-b]pyridine derivative. One common method involves the use of a base-mediated coupling reaction. For instance, benzenesulfonyl chloride can react with a pyrrolo[3,2-b]pyridine derivative in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce more complex aromatic systems.

Scientific Research Applications

1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyrrolo[3,2-b]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the chlorine atom and the benzenesulfonyl group, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can result in distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

1-(benzenesulfonyl)-7-chloropyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-11-6-8-15-12-7-9-16(13(11)12)19(17,18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETVCBWSBAPGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC=CC(=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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